![molecular formula C19H17ClN4O3 B13886218 Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a chloro group, a morpholine ring, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-formylquinoline with morpholine and phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents.
Pyrido[3,4-d]pyrimidines: Another class of compounds with a different arrangement of nitrogen atoms in the pyridine ring.
Pyrido[4,3-d]pyrimidines: Compounds with a similar core but different functional groups.
Uniqueness
Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H17ClN4O3 |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-18(25)14-11-13(20)16-17(21-14)15(12-5-3-2-4-6-12)22-19(23-16)24-7-9-27-10-8-24/h2-6,11H,7-10H2,1H3 |
Clé InChI |
AVJPUTFXCYQMCS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid](/img/structure/B13886136.png)
![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)

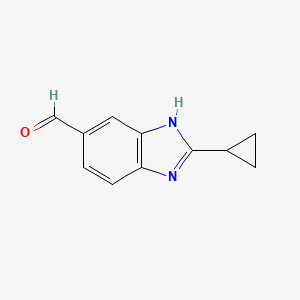
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
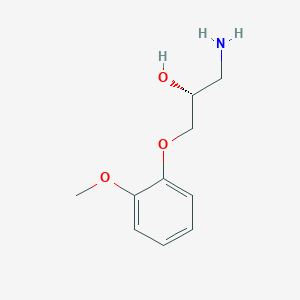
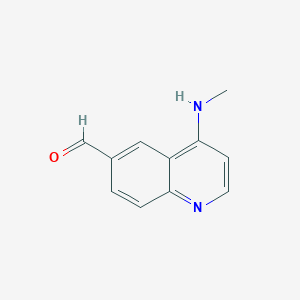
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)

![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
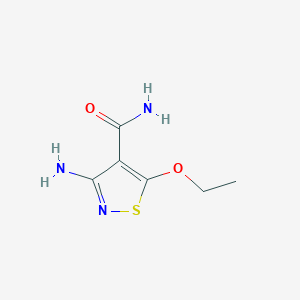
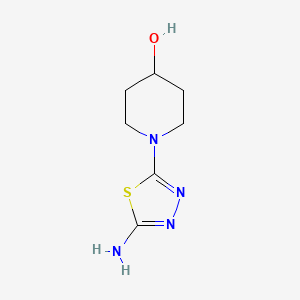
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
